N-(3,4-dimethylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE is a complex heterocyclic compound It belongs to the class of spiro compounds, which are characterized by a unique three-dimensional structure where two rings are connected through a single atom
Preparation Methods
The synthesis of N-(3,4-DIMETHYLPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. The synthetic route often includes the use of triazole and thiadiazine intermediates. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the phenyl ring positions. Common reagents and conditions used in these reactions include organic solvents like ethanol and catalysts such as palladium on carbon.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in its potential medicinal applications. The molecular pathways involved may include the inhibition of key enzymes in metabolic pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 6-(2,4-DIMETHYLPHENYL)-3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE HYDROBROMIDE
- 7-benzylidene-3-methyl-6,7-dihydro-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of N-(3,4-DIMETHYLPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE lies in its specific spiro configuration and the presence of both triazole and thiadiazine rings .
Properties
Molecular Formula |
C24H27N5OS |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C24H27N5OS/c1-16-11-12-19(15-17(16)2)25-22(30)20-24(13-7-4-8-14-24)28-29-21(26-27-23(29)31-20)18-9-5-3-6-10-18/h3,5-6,9-12,15,20,28H,4,7-8,13-14H2,1-2H3,(H,25,30) |
InChI Key |
FOUOTXZPRCJRTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3(CCCCC3)NN4C(=NN=C4S2)C5=CC=CC=C5)C |
Origin of Product |
United States |
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